molecular formula C23H17N5O4 B6551925 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040671-55-3

5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Numéro de catalogue: B6551925
Numéro CAS: 1040671-55-3
Poids moléculaire: 427.4 g/mol
Clé InChI: ONHICQUGSXTEMJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class, characterized by a fused bicyclic pyrazole-pyrazine core. Key structural features include:

  • A methyl-substituted 1,2,4-oxadiazole group at position 5 of the pyrazolo-pyrazinone core, contributing to metabolic stability and intermolecular interactions .
  • A 4-methylphenyl group at position 2, which may influence steric and electronic properties in receptor binding .

The compound’s synthesis likely involves multi-step reactions, such as cyclocondensation of pyrazole precursors with oxadiazole-containing intermediates, followed by functionalization via alkylation or acylation .

Propriétés

IUPAC Name

5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O4/c1-14-2-4-15(5-3-14)17-11-18-23(29)27(8-9-28(18)25-17)12-21-24-22(26-32-21)16-6-7-19-20(10-16)31-13-30-19/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHICQUGSXTEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related derivatives:

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity (if reported) Reference
5-{[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Pyrazolo[1,5-a]pyrazin-4-one 1,3-Benzodioxol-5-yl-oxadiazole, 4-methylphenyl ~423.37 g/mol Not explicitly reported -
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4-one Hydroxymethyl, 5-methyl-oxadiazole, phenyl 337.33 g/mol Potential kinase inhibition (inferred)
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4-one 4-Chlorophenyl, 3,4-dimethoxyphenethyl ~451.90 g/mol Antimicrobial properties (hypothesized)
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole Dihydropyrazole 1,3-Benzodioxol-5-yl, furan-2-yl ~298.30 g/mol Antimicrobial activity (tested)

Key Observations :

Substituent Impact on Bioactivity :

  • The 1,3-benzodioxol-5-yl group (common in the target compound and derivatives) is associated with antimicrobial activity, likely due to its ability to disrupt microbial membranes or enzymes .
  • Oxadiazole rings (e.g., 1,2,4-oxadiazole vs. 1,3,4-oxadiazole) influence metabolic stability. For instance, 1,2,4-oxadiazoles exhibit greater resistance to hydrolysis compared to 1,3,4-oxadiazoles .

Synthetic Routes :

  • The target compound’s 1,2,4-oxadiazole moiety may be synthesized via cycloaddition of nitrile oxides with amidoximes, as seen in .
  • In contrast, dihydropyrazole derivatives (e.g., ) are typically synthesized via hydrazine-mediated cyclization of chalcones .

Derivatives with hydroxymethyl groups (e.g., ) show higher polarity, which may improve aqueous solubility but reduce membrane permeability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.